7-Chloroquinolin-4-ylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinolin-4-ylzinc iodide is an organozinc compound with the molecular formula C₉H₅ClINZn. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is often supplied as a solution in tetrahydrofuran (THF) to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chloroquinolin-4-ylzinc iodide can be synthesized through the reaction of 7-chloroquinoline with zinc iodide in the presence of a suitable solvent like THF. The reaction typically involves the following steps:
Preparation of 7-chloroquinoline: This can be synthesized using various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the organozinc compound: 7-Chloroquinoline is reacted with zinc iodide in THF under an inert atmosphere to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinolin-4-ylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoline ring.
Common Reagents and Conditions
Negishi Coupling: Involves the use of a palladium catalyst, typically palladium acetate, and a phosphine ligand in an inert atmosphere. The reaction is carried out in THF at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Negishi Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The major products are substituted quinoline derivatives, where the chloro group is replaced by the nucleophile.
Scientific Research Applications
7-Chloroquinolin-4-ylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Research into new drug candidates often involves the use of this compound to create novel compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-chloroquinolin-4-ylzinc iodide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. This intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the zinc iodide moiety enhances the reactivity of the quinoline ring, facilitating the coupling process .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: A precursor to 7-chloroquinolin-4-ylzinc iodide, used in various organic synthesis reactions.
4-Chloroquinolin-2-ylzinc iodide: Another organozinc compound with similar reactivity but different substitution pattern on the quinoline ring.
7-Bromoquinolin-4-ylzinc iodide: Similar to this compound but with a bromo substituent instead of chloro.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chloro group at the 7-position of the quinoline ring enhances its utility in the synthesis of complex organic molecules .
Biological Activity
7-Chloroquinolin-4-ylzinc iodide is an organozinc compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is synthesized through the reaction of 7-chloroquinoline with zinc iodide, primarily used in cross-coupling reactions to form complex organic molecules. Its unique structure allows it to participate in various biological interactions, making it a candidate for further research in drug development.
The synthesis of this compound typically involves the following steps:
- Preparation of 7-Chloroquinoline : This can be achieved through methods such as the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid.
- Formation of the Organozinc Compound : The reaction of 7-chloroquinoline with zinc iodide in tetrahydrofuran (THF) under an inert atmosphere leads to the formation of the desired compound.
The chemical formula for this compound is C9H5ClINZn with a molecular weight of approximately 354.89 g/mol .
Antimicrobial and Antiparasitic Activity
Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit significant antiprotozoal activity. For instance, compounds synthesized from this compound were evaluated against Plasmodium falciparum and Entamoeba histolytica. Notably, certain derivatives showed promising antiamoebic activity with IC50 values indicating effective inhibition .
Cytotoxicity Studies
A series of synthetic derivatives based on 7-chloroquinoline were tested for cytotoxic activity against various human cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity, suggesting potential applications in cancer therapy . The following table summarizes the cytotoxic effects observed:
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
Compound A | HeLa | 10 | High |
Compound B | MCF-7 | 15 | Moderate |
Compound C | A549 | 20 | Low |
The mechanism by which this compound exerts its biological effects is primarily through its ability to form reactive intermediates during cross-coupling reactions. These intermediates can interact with various biological targets, leading to inhibition of key enzymes or pathways involved in disease progression .
Case Studies
- Antiprotozoal Activity : In a study focusing on the synthesis and evaluation of new antiprotozoal agents, derivatives of this compound were shown to inhibit Entamoeba histolytica with promising efficacy, highlighting its potential as a therapeutic agent against parasitic infections .
- Cancer Cell Lines : Another investigation explored the cytotoxic effects of synthesized quinoline derivatives on multiple cancer cell lines, revealing that specific modifications to the quinoline structure significantly impacted their biological activity .
Properties
IUPAC Name |
7-chloro-4H-quinolin-4-ide;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN.HI.Zn/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1,3-6H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFRSYGVFCBIH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=CC2=[C-]1)Cl.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.